

Eclalbasaponin I: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Eclalbasaponin I*

Cat. No.: B189427

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Eclalbasaponin I, a prominent oleanane-type triterpenoid saponin isolated from the medicinal plant *Eclipta prostrata*, has garnered significant scientific interest due to its diverse pharmacological activities, including antitumor and neuroprotective effects. This document provides an in-depth technical overview of the chemical structure and stereochemistry of **Eclalbasaponin I**, supported by spectroscopic data and a detailed description of its isolation. Furthermore, it elucidates its mechanism of action through the activation of specific signaling pathways. This guide is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Stereochemistry

Eclalbasaponin I is a glycoside consisting of a pentacyclic triterpenoid aglycone, echinocystic acid, linked to two glucose moieties. Its chemical formula is C₄₂H₆₈O₁₄, and it has a molecular weight of 797.0 g/mol. The systematic IUPAC name for **Eclalbasaponin I** is [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl][(4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate. The structure,

including the specific stereochemical configurations, has been elucidated through extensive spectroscopic analysis, primarily using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The aglycone, echinocystic acid, possesses a characteristic oleanane skeleton with hydroxyl groups at positions C-3 and C-16, a carboxyl group at C-28, and a double bond between C-12 and C-13. The stereochemistry of the chiral centers in the aglycone is consistent with that of other oleanane-type triterpenoids. One glucose molecule is attached to the hydroxyl group at C-3 of the aglycone, while the second glucose molecule is ester-linked to the carboxyl group at C-28.

 2D structure of Eclalbasaponin I

Caption: 2D Chemical Structure of **Eclalbasaponin I**.

Spectroscopic Data for Structural Elucidation

The structural confirmation of **Eclalbasaponin I** relies heavily on ^1H and ^{13}C NMR data. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and their spatial arrangement.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum of **Eclalbasaponin I** shows 42 distinct carbon signals, corresponding to the 30 carbons of the aglycone and the 12 carbons of the two glucose moieties. The chemical shifts are indicative of the different functional groups present in the molecule.

Carbon No.	δ C (ppm)	Carbon No.	δ C (ppm)
1	38.8	22	32.9
2	26.5	23	28.1
3	88.7	24	16.9
4	39.4	25	15.6
5	55.8	26	17.4
6	18.4	27	26.0
7	33.1	28	176.4
8	39.8	29	33.1
9	47.0	30	23.7
10	36.9	Glc (C-3)	
11	23.6	1'	106.3
12	122.6	2'	75.3
13	144.1	3'	78.1
14	41.8	4'	71.3
15	36.1	5'	77.8
16	74.1	6'	62.5
17	47.0	Glc (C-28)	
18	41.1	1"	95.6
19	46.2	2"	74.1
20	30.8	3"	79.2
21	34.1	4"	71.8
5"	78.5		
6"	62.8		

Table 1: ^{13}C NMR Chemical Shifts (δ) for **Eclalbasaponin I**.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum provides information on the proton environments and their connectivities through coupling constants.

Proton No.	δH (ppm), Multiplicity (J in Hz)
3	3.20 (dd, J = 11.5, 4.5 Hz)
12	5.38 (t, J = 3.5 Hz)
16	4.45 (dd, J = 11.0, 5.0 Hz)
Glc (C-3)	
1'	4.52 (d, J = 7.5 Hz)
Glc (C-28)	
1''	5.40 (d, J = 8.0 Hz)

Table 2: Key ^1H NMR Chemical Shifts (δ) and Coupling Constants (J) for **Eclalbasaponin I**.

Experimental Protocols

Isolation and Purification of Eclalbasaponin I

The following is a composite protocol based on established methods for the isolation of **Eclalbasaponin I** from *Eclipta prostrata*.

1. Extraction:

- Air-dried and powdered aerial parts of *Eclipta prostrata* are subjected to extraction with 70% aqueous ethanol at room temperature.
- The extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol.
- The n-butanol fraction, which is rich in saponins, is collected and concentrated.

3. Chromatographic Purification:

- Column Chromatography (Silica Gel): The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to separate the components based on polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Sephadex LH-20 Chromatography: Fractions containing **Eclalbasaponin I** are further purified on a Sephadex LH-20 column using a methanol-chloroform solvent system.
- Reversed-Phase HPLC: Final purification is achieved by preparative reversed-phase High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient as the mobile phase. The purity of the isolated **Eclalbasaponin I** is confirmed by analytical HPLC and spectroscopic methods.

Biological Activity and Signaling Pathways

Eclalbasaponin I has been shown to exert neuroprotective effects against oxidative stress-induced apoptosis. This activity is mediated through the activation of specific intracellular signaling pathways.

Activation of p38 and ERK Signaling Pathways

In neuronal cells, **Eclalbasaponin I** has been demonstrated to activate the p38 mitogen-activated protein kinase (MAPK) and the extracellular signal-regulated kinase (ERK) pathways. This activation leads to the induction of mitophagy, a process of selective removal of damaged mitochondria, which in turn suppresses oxidative stress and subsequent apoptotic cell death.

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Caption: Signaling pathway of **Eclalbasaponin I**.

Conclusion

Eclalbasaponin I is a well-characterized oleanane-type triterpenoid saponin with significant biological potential. Its chemical structure and stereochemistry have been unequivocally established through modern spectroscopic techniques. The detailed understanding of its isolation and purification provides a solid foundation for further research and development. The elucidation of its mechanism of action, particularly the activation of the p38 and ERK signaling pathways, opens new avenues for its therapeutic application in neurodegenerative diseases and potentially other conditions. This technical guide serves as a valuable resource for scientists working on the exploration and utilization of this promising natural product.

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